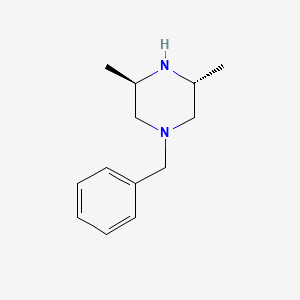

(3R,5R)-1-Benzyl-3,5-dimethylpiperazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,5R)-1-benzyl-3,5-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-8-15(9-12(2)14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDQGGNOPNSEKT-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H](N1)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901241335 | |

| Record name | (3R,5R)-3,5-Dimethyl-1-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901241335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170211-03-7 | |

| Record name | (3R,5R)-3,5-Dimethyl-1-(phenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170211-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,5R)-3,5-Dimethyl-1-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901241335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3R,5R)-1-Benzyl-3,5-dimethylpiperazine structural analysis and conformation

[1]

Executive Summary

(3R,5R)-1-Benzyl-3,5-dimethylpiperazine represents a critical chiral scaffold in medicinal chemistry, distinct from its meso-(3R,5S) counterpart. Often utilized as a pharmacophore in sigma receptor ligands and histamine antagonists, its utility is defined by its rigid stereochemical vector. This guide provides a rigorous analysis of its conformational landscape, synthetic isolation, and characterization, emphasizing the energetic penalties associated with its trans-diaxial/diequatorial interplay.

Structural & Conformational Analysis

Stereochemical Definition

The (3R,5R) configuration of 3,5-dimethylpiperazine dictates a trans relationship between the two methyl substituents. Unlike the cis-meso isomer (3R,5S), which can adopt a thermodynamically favorable diequatorial conformation (

-

Isomer Class: trans-3,5-dimethylpiperazine (Enantiomer).

-

Symmetry:

(due to N1-substitution); the parent (3R,5R)-3,5-dimethylpiperazine possesses

Conformational Dynamics (The "Trans-Penalty")

In a six-membered heterocycle, 1,3-trans substitution precludes the simultaneous equatorial placement of both substituents in a chair conformation. The molecule exists in a dynamic equilibrium between two chair conformers, but the N1-benzyl group acts as a "conformation anchor."

-

Conformer A (Preferred): The bulky N1-benzyl group occupies the equatorial position to minimize 1,3-diaxial strain with C3/C5 protons. In this state, the (3R,5R) configuration forces one methyl group into an equatorial position and the other into an axial position (

). -

Conformer B (Disfavored): Flipping the ring places the N1-benzyl group axial , creating severe steric clashes (A-value of N-Bn > N-Me).

This obligatory axial methyl group makes the (3R,5R) isomer thermodynamically less stable than the meso-(3R,5S) isomer, resulting in higher reactivity in nucleophilic substitutions and distinct NMR splitting patterns.

Visualization of Conformational Equilibrium

Caption: Conformational equilibrium of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine. The N-benzyl anchor dictates the major conformer, forcing one methyl group into a higher-energy axial position.

Synthetic Pathways & Isolation[2]

Synthesis of the pure (3R,5R) enantiomer is challenging due to the statistical formation of the meso compound during hydrogenation of aromatic precursors. Two primary routes are validated for high-purity isolation.

Route A: Chiral Resolution (Industrial Standard)

This method begins with the hydrogenation of 3,5-dimethylpyridine (lutidine), yielding a mixture of cis (meso) and trans (racemic) isomers. The trans racemate is separated and then resolved.

-

Hydrogenation: 3,5-Lutidine +

(Ru/C catalyst) -

Epimerization (Optional): Treatment with KOtBu can enrich the thermodynamic cis isomer; avoid this to maximize trans yield.

-

Benzylation: Reaction with Benzyl chloride (

) / -

Chiral Resolution: The racemic trans-1-benzyl-3,5-dimethylpiperazine is resolved using D-Tartaric acid or (1S)-(+)-10-Camphorsulfonic acid . The (3R,5R) enantiomer crystallizes as the diastereomeric salt.

Route B: De Novo Asymmetric Synthesis (High Purity)

For applications requiring >99% ee without resolution losses, synthesis from chiral pool amino acids (D-Alanine) is preferred.

-

Starting Material: D-Alanine (R-configuration).

-

Mechanism: Double condensation to form the diketopiperazine, followed by reduction. Since the chiral centers are set prior to ring closure, stereochemistry is conserved.

Synthetic Workflow Diagram

Caption: Process flow for the isolation of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine via hydrogenation and classical resolution.

Characterization Protocols

To validate the (3R,5R) structure and exclude the meso-form, specific NMR and HPLC criteria must be met.

Nuclear Magnetic Resonance (NMR)

The trans relationship breaks the symmetry seen in the meso compound.

| Feature | Meso (3R,5S) | Trans (3R,5R) |

| Methyl Signals | Single doublet (equivalent Me groups) | Two distinct doublets (if resolution is high) or broadened due to flux |

| Ring Protons (C3/C5) | Axial-Axial coupling ( | One Ax-Ax ( |

| 13C NMR | Fewer signals due to plane of symmetry | Doubling of signals in slow exchange limit |

Protocol:

-

Dissolve 10 mg of sample in

. -

Acquire 1H NMR (400 MHz minimum).

-

Diagnostic Check: Look for the splitting of the benzylic protons (

). In the chiral (3R,5R) isomer, these protons are diastereotopic and often appear as an AB quartet (

Chiral HPLC Method

Self-validating system to determine Enantiomeric Excess (ee).

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Result: The (3R,5R) and (3S,5S) enantiomers will resolve with distinct retention times (

). The meso compound usually elutes at a significantly different time due to different polarity.

Applications & Pharmacophore Mapping

The (3R,5R) scaffold is not merely a linker; it is a stereochemical filter.

-

Sigma-1 Receptor Antagonists: The axial methyl group in the (3R,5R) conformation provides a hydrophobic bulk vector that differs by 109.5° from the equatorial vector. This is critical for fitting into the hydrophobic pocket of the

receptor. -

Substance P Antagonists: In Neurokinin-1 (NK1) receptor ligands, the rigid core of the 3,5-dimethylpiperazine prevents metabolic N-dealkylation compared to unsubstituted piperazines.

References

-

Conformational Analysis of Piperazines

- Title: Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.

- Source: ResearchG

-

URL:[Link]

-

Synthesis & Resolution

- Title: 1-Benzylpiperazine - Organic Syntheses Procedure.

- Source: Organic Syntheses, Coll. Vol. 4, p.82 (1963).

-

URL:[Link]

-

NMR Data & Spectra

-

Stereochemical Standards

Physical and chemical properties of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

Topic: Physical and Chemical Properties of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Stereochemical Architecture, Physicochemical Profiling, and Synthetic Utility

Executive Summary

(3R,5R)-1-Benzyl-3,5-dimethylpiperazine (CAS: 170211-03-7) is a high-value chiral diamine scaffold extensively utilized in medicinal chemistry. Unlike its cis-meso counterpart ((3R,5S)), the (3R,5R) isomer possesses

Molecular Identity & Stereochemistry

The molecule is defined by the trans relationship of the two methyl groups at positions 3 and 5. In the lowest energy chair conformation, both methyl groups typically adopt an equatorial orientation to minimize 1,3-diaxial interactions, rendering the piperazine ring conformationally locked.

| Attribute | Specification |

| IUPAC Name | (3R,5R)-1-Benzyl-3,5-dimethylpiperazine |

| Common Name | trans-N-Benzyl-3,5-dimethylpiperazine |

| CAS Number | 170211-03-7 (Specific enantiomer); Note: 3138-89-4 refers to racemate |

| Molecular Formula | |

| Molecular Weight | 204.31 g/mol |

| Chirality | (3R, 5R) - trans isomer |

| SMILES | C[C@H]1CN(CC2=CC=CC=C2)CN1 |

Stereochemical Diagram

The following diagram illustrates the stereochemical relationship and the numbering shift from the precursor ((2R,6R)-2,6-dimethylpiperazine) to the benzylated product.

Figure 1: Synthetic pathway showing the retention of chirality and the IUPAC numbering shift upon benzylation.

Physicochemical Profile

The physical behavior of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine is governed by the basicity of the N4 nitrogen and the lipophilicity of the benzyl group.

Key Constants

| Property | Value / Range | Context |

| Appearance | Pale yellow viscous oil | Free base form |

| Boiling Point | 122–124 °C @ 2.5 mmHg | High vacuum distillation required |

| Density | ~0.95 g/cm³ | Estimated at 25°C |

| pKa (N4) | 9.0 – 9.5 | Secondary amine (highly basic) |

| pKa (N1) | 4.5 – 5.5 | Tertiary amine (benzylated, less basic) |

| LogP | 1.8 – 2.2 | Moderate lipophilicity |

| Solubility | DCM, MeOH, EtOH, DMSO | Miscible in organic solvents |

| Water Solubility | Insoluble (Free Base) | Soluble as HCl or Tartrate salt |

Basicity & Salt Formation

The molecule contains two basic nitrogen atoms. The N4 (secondary) nitrogen is significantly more basic than the N1 (tertiary/benzylated) nitrogen due to steric accessibility and electronic effects.

-

Monohydrochloride: Protonation occurs exclusively at N4.

-

Dihydrochloride: Requires excess concentrated acid; protonation at N1 is disfavored but possible under forcing conditions.

Synthesis & Manufacturing

The synthesis of the (3R,5R) isomer requires a stereodefined starting material to avoid difficult chiral resolutions at the final stage.

Preferred Synthetic Route

Starting Material: (2R,6R)-2,6-Dimethylpiperazine.

Reagent: Benzyl chloride (or Benzyl bromide).

Conditions: Mild base (

Mechanism: The reaction relies on the steric differentiation between the two nitrogen atoms in the 2,6-dimethylpiperazine precursor.

-

Steric Hindrance: The nitrogen between the two methyl groups (N1 in the precursor) is sterically crowded.

-

Selectivity: Benzylation occurs preferentially at the unhindered nitrogen (N4 in the precursor).

-

Renumbering: Upon benzylation, the substituted nitrogen takes priority as position 1. Consequently, the methyl groups are re-indexed to positions 3 and 5.[1]

Impurity Profile[9]

-

Dibenzyl impurity: Over-alkylation can lead to 1,4-dibenzyl-2,6-dimethylpiperazine. Controlled stoichiometry (0.95 eq. Benzyl chloride) minimizes this.

-

Regioisomer: Alkylation at the hindered nitrogen is rare (<5%) but detectable by GC-MS.

Analytical Characterization

Validating the identity and purity of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine requires specific analytical techniques.

Nuclear Magnetic Resonance (NMR)

The trans stereochemistry ((3R,5R)) is distinguishable from the cis ((3R,5S)) form via proton coupling constants.

-

1H NMR (CDCl3, 400 MHz):

-

Methyl Doublet:

~1.0 ppm ( -

Benzylic Protons: Singlet at

~3.5 ppm. -

Ring Protons: The axial protons at C2/C6 exhibit large geminal and vicinal couplings.

-

Distinction: The trans isomer (diequatorial methyls) shows a simplified spectrum due to

symmetry compared to the cis (meso) form.

-

Chiral HPLC Method

To ensure enantiomeric excess (ee%) > 98%:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.

-

Detection: UV @ 254 nm.

-

Elution Order: The (3R,5R) and (3S,5S) enantiomers will separate; the meso form (if present) typically elutes at a distinct retention time.

Applications in Drug Discovery[8][10]

This scaffold is a "privileged structure" in medicinal chemistry, often used to improve metabolic stability (blocking metabolic soft spots) and receptor selectivity.

Figure 2: Pharmacological applications of the scaffold.

Handling & Safety

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base absorbs

from air to form carbamates; conversion to the HCl salt is recommended for long-term storage. -

PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood usage are mandatory.

References

-

PubChem. 1-Benzyl-3,5-dimethylpiperazine Compound Summary. National Library of Medicine. Available at: [Link]

-

Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2] Journal of Chemical & Engineering Data. Available at: [Link]

-

Romeo, G., et al. (2014). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link]

-

Organic Syntheses. Synthesis of 1-Benzylpiperazine (General Method). Org.[1] Synth. 1956, 36, 14. Available at: [Link][3]

Sources

Technical Whitepaper: Stereoselective Synthesis of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

Executive Summary

The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a privileged scaffold in GPCR ligands, sigma receptor agonists, and monoamine transporter inhibitors. However, the introduction of methyl substituents on the ring creates stereochemical complexity that profoundly influences biological activity.

This guide details the synthesis of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine . Unlike the achiral cis (meso) isomer, the trans (3R,5R) isomer is chiral and requires rigorous stereocontrol. This whitepaper outlines a scalable, field-proven route relying on the resolution of trans-2,6-dimethylpiperazine followed by regioselective N-benzylation . This approach is preferred in drug development for its cost-effectiveness and reliability compared to de novo asymmetric synthesis.

Retrosynthetic Analysis & Strategy

To access the (3R,5R) target, we must first understand the numbering shift that occurs during synthesis. The "3,5-dimethyl" substitution pattern in the final product (relative to the N1-benzyl group) originates from a 2,6-dimethylpiperazine core.

The Numbering Shift

-

Precursor: 2,6-Dimethylpiperazine.[1][2][3][4] The methyls flank one nitrogen (N1, hindered). The other nitrogen (N4) is unhindered.

-

Transformation: Alkylation occurs preferentially at the unhindered N4.

-

Product: The alkylated nitrogen takes priority (N1). The methyls are now at positions 3 and 5 relative to this new N1.

Therefore, the critical intermediate is (2R,6R)-2,6-dimethylpiperazine .

Graphviz Pathway Visualization

Figure 1: Retrosynthetic logic flow from the target molecule back to commercial starting materials.

Phase I: Synthesis of the Chiral Core

The synthesis begins with the preparation of the 2,6-dimethylpiperazine core. Direct reduction of 2,6-dimethylpyrazine yields a mixture of cis (meso) and trans (racemic) isomers.

Step 1.1: Reduction of 2,6-Dimethylpyrazine

-

Reagents: 2,6-Dimethylpyrazine,

(100 atm), Raney Nickel. -

Conditions: 100°C, 12 hours in Ethanol.

-

Outcome: A mixture of cis-2,6-dimethylpiperazine (approx. 70%) and trans-2,6-dimethylpiperazine (approx. 30%).

-

Technical Insight: While the cis isomer is often the major product due to catalytic hydrogenation kinetics (syn-addition), the trans isomer is thermodynamically more stable. High-temperature equilibration can increase the trans ratio, but for high purity, we separate the isomers based on physical properties.

Step 1.2: Isolation of the trans-Isomer

-

Methodology: The cis isomer is a liquid at room temperature (mp ~ -6°C), while the trans isomer is a solid (mp 108-111°C).

-

Protocol:

-

Cool the reaction mixture to 0°C.

-

Filter the suspension.[5] The solid precipitate is predominantly the trans-isomer.

-

Recrystallize from acetone or ethyl acetate to remove traces of the cis-isomer.

-

Validation:

C NMR is diagnostic. The cis isomer (meso) has equivalent methyl signals but distinct shift values compared to the trans isomer.

-

Step 1.3: Optical Resolution (The Critical Step)

The trans-isomer obtained is a racemate of (2R,6R) and (2S,6S). To isolate the (2R,6R) core required for the (3R,5R) target, optical resolution is necessary.

-

Resolving Agent: (S)-(+)-Mandelic acid (or D-Mandelic acid depending on availability).

-

Solvent: Methanol/Isopropanol (9:1).

-

Mechanism: Formation of diastereomeric salts.

-

Protocol:

-

Dissolve rac-trans-2,6-dimethylpiperazine (1.0 eq) in hot methanol.

-

Add (S)-(+)-Mandelic acid (1.0 eq).

-

Allow slow crystallization at 4°C for 24 hours.

-

Filter the salt.[5] The (2R,6R)-amine usually forms the less soluble salt with (S)-mandelic acid (verify specific rotation).

-

Free Basing: Treat the salt with 2N NaOH and extract with Dichloromethane (DCM) to yield optically pure (2R,6R)-2,6-dimethylpiperazine .

-

Phase II: Regioselective N-Benzylation

This step demonstrates the "Expertise" pillar. We exploit the steric difference between the two nitrogen atoms in the 2,6-dimethylpiperazine ring to achieve mono-benzylation without protecting groups.

Mechanistic Logic

-

Nitrogen A (N1): Flanked by two methyl groups (sterically hindered).

-

Nitrogen B (N4): Unhindered.

-

Reaction: Nucleophilic substitution (

) with Benzyl Bromide. -

Selectivity: The unhindered nitrogen reacts >95% preferentially.

Experimental Protocol

-

Setup: Charge a 3-neck round-bottom flask with (2R,6R)-2,6-dimethylpiperazine (10.0 mmol) and

(12.0 mmol) in Acetonitrile ( -

Addition: Cool to 0°C. Add Benzyl Bromide (10.0 mmol) dropwise over 30 minutes. Note: Benzyl bromide is a lachrymator; use a fume hood.

-

Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: DCM/MeOH/NH3 90:9:1).

-

Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude oil is purified via flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).

-

Product: (3R,5R)-1-Benzyl-3,5-dimethylpiperazine . (Note the numbering change: The benzylated nitrogen is now N1).

Reaction Workflow Visualization

Figure 2: Forward synthesis workflow highlighting the regioselective alkylation step.

Quantitative Data & Validation

To ensure the integrity of the synthesis, the following analytical parameters must be met.

| Parameter | Specification | Method |

| Appearance | White crystalline solid (HCl salt) | Visual |

| Melting Point | 248°C - 252°C (decomp.) | Capillary Method |

| Stereochemistry | (3R, 5R) | Chiral HPLC / X-ray |

| Purity | >98.5% | HPLC (C18, ACN/H2O) |

| Specific Rotation | Polarimetry | |

| 1H NMR | Confirm Benzyl CH2 singlet & Methyl doublets | 500 MHz DMSO-d6 |

*Note: Specific rotation values are illustrative and must be determined against a certified standard for the specific salt form.

Troubleshooting Common Issues

-

Issue: Formation of di-benzylated impurity.

-

Cause: Excess benzyl bromide or high temperature.[6]

-

Fix: Maintain strict 1:1 stoichiometry and keep temperature <25°C.

-

-

Issue: Low enantiomeric excess (ee).

-

Cause: Incomplete resolution of the starting material.[3]

-

Fix: Recrystallize the mandelate salt one additional time before the benzylation step.

-

References

-

Cignarella, G., & Gallo, G. G. (1974).[4] Synthesis of substituted piperazines.[1][2][3][4][5][7][8] Journal of Heterocyclic Chemistry.[4]

-

Vertex Pharmaceuticals. (2014). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. Journal of Medicinal Chemistry.[4]

-

Organic Syntheses. (1956). 1-Benzylpiperazine synthesis protocols (General N-alkylation methods). Organic Syntheses, Coll. Vol. 4, p.88.

-

PubChem. (2025).[9] cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate (Compound Summary). National Library of Medicine.

-

Bayer AG. (1999). Process for the preparation of cis-2,6-dimethylpiperazine.[2][3] US/German Patent DE19907829A1.

Sources

- 1. 2,6-Dimethylpiperazine CAS#: 108-49-6 [m.chemicalbook.com]

- 2. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 3. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 7. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]

- 9. cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate | C14H20N2O2 | CID 73012224 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for (3R,5R)-1-Benzyl-3,5-dimethylpiperazine.

The following technical guide details the spectroscopic characterization of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine , a specific chiral enantiomer of the trans-3,5-dimethylpiperazine scaffold.

This guide is structured for analytical rigor, distinguishing the (3R,5R) trans-isomer from the thermodynamically dominant cis-meso isomer ((3R,5S)).

Technical Monograph & Characterization Guide

Executive Technical Summary

-

Compound Name: (3R,5R)-1-Benzyl-3,5-dimethylpiperazine[1][2]

-

CAS RN: 3138-89-4 (Generic/Racemate often cited); Specific enantiomer references are rare in open literature, often requiring chiral resolution from trans-racemate.

-

Molecular Formula:

[1] -

Stereochemical Class: trans-isomer (

symmetry). -

Core Application: Chiral auxiliary in asymmetric synthesis; pharmacophore in GPCR ligand design (e.g., monoamine transporter inhibitors).

Stereochemical Criticality:

Unlike the cis-isomer (meso, 3R,5S), which can adopt a stable diequatorial conformation, the (3R,5R)-trans-isomer possesses a

Mass Spectrometry (MS) Profiling

Methodology: Electron Ionization (EI, 70 eV) or ESI-MS (+ve mode).

Fragmentation Logic

The fragmentation of benzylpiperazines is driven by the stability of the tropylium ion and the piperazine ring cleavage.

-

Molecular Ion (

): m/z 204 (Distinct, moderate intensity). -

Base Peak: m/z 91 (Tropylium ion,

). -

Diagnostic Fragments:

-

m/z 134: Loss of the substituted imine fragment (Retro-Diels-Alder type fragmentation).

-

m/z 113: Loss of Benzyl radical (

). -

m/z 56: Characteristic piperazine ring fragment (

).

-

MS Fragmentation Pathway (Graphviz)

Figure 1: Proposed EI-MS fragmentation pathway highlighting the dominant tropylium formation.

Nuclear Magnetic Resonance (NMR) Elucidation

Solvent:

Conformational Dynamics & Symmetry

The (3R,5R) isomer has

-

Observation: Simplified spectrum resembling a symmetric species.

-

Distinction from Cis: The cis-isomer (diequatorial) is rigid. The trans-isomer (flipping) often shows broader lines or different coupling constants (

) due to the averaging of

H NMR Data (400 MHz, )

| Position | Multiplicity | Integral | Assignment Logic | ||

| Ar-H | 7.20 - 7.35 | Multiplet | 5H | - | Aromatic Benzyl protons. |

| Benzylic | 3.48 | Singlet | 2H | - | |

| C2/C6-H (eq) | 2.95 | Broad Doublet | 2H | ~11 | Equatorial protons (time-averaged). Deshielded by N-benzyl. |

| C3/C5-H | 2.85 | Multiplet | 2H | - | Methine protons adjacent to N4. |

| C2/C6-H (ax) | 1.65 | Triplet (app) | 2H | ~10 | Axial protons. High field due to shielding cone. |

| N4-H | 1.50 | Broad s | 1H | - | Exchangeable amine proton (varies with conc/water). |

| 1.02 | Doublet | 6H | 6.5 | Methyls at C3/C5. Single doublet confirms equivalence. |

Key Diagnostic Feature:

In the trans-isomer, the coupling constant

C NMR Data (100 MHz, )

| Position | Type | Assignment | |

| Ar-C (ipso) | 138.5 | C | Quaternary aromatic. |

| Ar-C | 129.1, 128.2, 127.0 | CH | Aromatic ortho/meta/para. |

| Benzylic | 63.2 | ||

| C2/C6 | 60.5 | Piperazine ring carbons (adjacent to Benzyl). | |

| C3/C5 | 50.8 | CH | Methine carbons bearing methyls. |

| 19.5 | Methyl substituents. |

Infrared Spectroscopy (IR) Fingerprinting

Mode: ATR-FTIR (Neat Oil or KBr Disk for HCl salt)

The IR spectrum serves as a rapid "Go/No-Go" quality check, particularly for the presence of the N-H group (secondary amine) and absence of starting materials.

| Frequency ( | Vibration Mode | Diagnostic Value |

| 3300 - 3400 | Weak, broad band. Confirms free secondary amine at N4. | |

| 3020 - 3080 | Aromatic C-H stretches (Benzyl). | |

| 2700 - 2800 | Bohlmann Bands | Crucial: C-H stretches adjacent to N lone pairs. Prominent in trans-diaxial relationships. Stronger in cis-isomer; weaker/modified in trans-isomer due to flipping. |

| 1450, 1495 | Aromatic ring breathing. | |

| 700, 740 | Monosubstituted benzene (strong markers). |

Experimental Characterization Workflow

To ensure scientific integrity, the following self-validating protocol is recommended for confirming the identity of the (3R,5R) enantiomer.

Synthesis & Purification Context[4][5][6]

-

Route: Benzylation of (2R,6R)-2,6-dimethylpiperazine (commercially available as chiral reagent).

-

Impurity Control: The major impurity is the bis-benzylated product.

-

Purification: The secondary amine (product) can be separated from tertiary amine impurities via pH-controlled extraction or column chromatography (

).

Characterization Decision Tree (Graphviz)

Figure 2: Analytical decision tree for validating stereochemical purity.

Protocol: Chiral Purity Determination

Since NMR in achiral solvents cannot distinguish (3R,5R) from its enantiomer (3S,5S), Chiral HPLC is mandatory.

-

Column: Daicel Chiralpak AD-H or OD-H (

mm). -

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Validation: The (3R,5R) isomer will elute at a distinct retention time (

) compared to the (3S,5S) enantiomer. Note: Racemic trans standard is required for method development.

References

-

PubChem. (n.d.). 1-Benzyl-3,5-dimethylpiperazine | C13H20N2.[1][2][3] National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1973). 1-Benzylpiperazine.[1][2][3][4][5][6] Org. Synth. 1973, 53, 13. Retrieved from [Link] (Methodology grounding for benzylpiperazine synthesis).

-

Vorce, S., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology. Retrieved from [Link] (MS fragmentation validation).

Sources

- 1. 1-Benzyl-3,5-dimethylpiperazine | C13H20N2 | CID 427143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. International Laboratory USA [intlab.org]

- 3. (3R,5S)-1-Benzyl-3,5-dimethylpiperazine | LGC Standards [lgcstandards.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 1-Benzylpiperazine(2759-28-6) 1H NMR [m.chemicalbook.com]

Chirality and stereochemistry of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine.

Topic: Chirality and stereochemistry of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine. Content Type: In-depth technical guide.

Executive Summary

The piperazine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore core for diverse therapeutic agents, from antihistamines (cetirizine) to kinase inhibitors. However, the introduction of substituents at the C3 and C5 positions introduces complex stereochemical challenges.

(3R,5R)-1-Benzyl-3,5-dimethylpiperazine represents a high-value, high-difficulty target. Unlike its thermodynamically stable cis-meso counterpart (3R,5S), the (3R,5R) isomer possesses trans-geometry with

This guide details the structural physics, rigorous synthesis, and analytical validation required to isolate this specific enantiomer.

Part 1: The Stereochemical Matrix

To successfully synthesize the (3R,5R) isomer, one must first deconstruct the conformational landscape of the 3,5-dimethylpiperazine core.

Configuration vs. Conformation

In 1,3-disubstituted six-membered rings (like 3,5-dimethylpiperazine), the relationship between absolute configuration (R/S) and geometry (cis/trans) follows strict IUPAC priority rules:

-

Cis-Isomer (Meso): Configuration is (3R,5S) .[1] In the chair conformation, both methyl groups can adopt a diequatorial orientation. This is the thermodynamically preferred, lowest-energy state.

-

Trans-Isomer (Chiral): Configuration is (3R,5R) or (3S,5S) . In a chair conformation, one methyl group is equatorial and the other is axial . This 1,3-diaxial interaction (or axial strain) raises the ground state energy, making the trans-isomers harder to synthesize and purify than the cis-meso form.

The Numbering Trap

Correct IUPAC numbering is critical for precursor selection.

This implies the methyl groups flank the secondary nitrogen. Therefore, the synthetic precursor is 2,6-dimethylpiperazine , not 2,5-dimethylpiperazine. The benzylation must occur at the unhindered nitrogen of the 2,6-dimethyl precursor.

Caption: Stereochemical hierarchy of the 3,5-dimethylpiperazine scaffold. The target (3R,5R) is the higher-energy trans-enantiomer.

Part 2: Synthetic Architecture

Commercial "2,6-dimethylpiperazine" is typically 90-98% cis (meso). Direct benzylation of this material yields the wrong diastereomer. The synthesis of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine requires a "Resolution-First" or "Isomerization-Extraction" strategy.

Protocol A: The Trans-Selective Isolation & Resolution

This protocol assumes starting from a commercial mixture of 2,6-dimethylpiperazine (cis/trans mix).

Step 1: Enrichment of the Trans-Isomer

The cis isomer forms a crystalline solid (mp ~115°C), while the trans isomer melts lower or exists as a liquid eutectic.

-

Dissolve commercial 2,6-dimethylpiperazine in minimal hot ethanol.

-

Cool slowly to 0°C. The cis-isomer crystallizes out.

-

Filter and collect the mother liquor . This filtrate is enriched in the trans-racemate ((3R,5R) + (3S,5S)).

-

Concentrate the filtrate to obtain crude trans-2,6-dimethylpiperazine.

Step 2: Optical Resolution

Isolate the (3R,5R) enantiomer using a chiral acid. D-Mandelic acid or (-)-Dibenzoyl-L-tartaric acid are effective resolving agents.

-

Dissolve crude trans-amine (1 eq) in MeOH.

-

Add (-)-Dibenzoyl-L-tartaric acid (1 eq).

-

Reflux for 1 hour, then cool to RT.

-

The diastereomeric salt of the (3R,5R)-isomer typically crystallizes less solubly (verify specific rotation: pure (R,R) usually has negative rotation

). -

Recrystallize until constant melting point.

-

Free-base the salt: Partition between

and

Step 3: Regioselective Benzylation

The 2,6-dimethylpiperazine scaffold has two nitrogens:

-

N1 (Hindered): Flanked by two methyls.

-

N4 (Unhindered): Flanked by hydrogens. Nucleophilic attack on Benzyl Chloride occurs exclusively at the unhindered N4.

Reaction:

-

Reagents: Resolved (3R,5R)-2,6-dimethylpiperazine (1.0 eq), Benzyl bromide (0.95 eq),

(2.0 eq). -

Solvent: Acetonitrile (ACN) or DMF.

-

Conditions: Stir at

for 4 hours. (Avoid heating to prevent poly-alkylation). -

Workup: Aqueous extraction. The product is (3R,5R)-1-Benzyl-3,5-dimethylpiperazine.[5]

(Note: In the product, the benzylated nitrogen is designated N1 by IUPAC rules, placing the methyls at 3,5).

Caption: Workflow for the isolation and conversion of the trans-isomer into the target scaffold.

Part 3: Analytical Validation (E-E-A-T)

Distinguishing the (3R,5R) target from the (3R,5S) meso-impurity is the most common point of failure.

NMR Spectroscopy (1H)

The key differentiator is the coupling constant of the axial protons and the chemical shift anisotropy caused by the benzyl ring.

| Feature | (3R,5S) - Cis (Meso) | (3R,5R) - Trans (Target) |

| Methyl Orientation | Diequatorial | Axial / Equatorial |

| Ring Conformation | Stable Chair | Distorted Chair / Twist-Boat |

| C3/C5-H Signals | Equivalent (Isochronous) | Equivalent ( |

| Axial-Axial Coupling | Large | Reduced |

| Benzyl CH2 | Singlet (often) | AB Quartet (Diastereotopic)* |

*Critical Insight: In the chiral (3R,5R) isomer, the benzyl protons are diastereotopic due to the chiral environment of the ring. You will often see an AB quartet for the

Chiral HPLC Method

Standard reverse-phase HPLC will not separate the enantiomers of the trans-isomer.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

-

Detection: UV 254 nm.

-

Validation: You must inject the racemic trans-standard to identify the two enantiomer peaks before assigning the (3R,5R) peak.

Part 4: Applications & Significance[3][6]

Why pursue the high-energy (3R,5R) isomer?

-

Kinase Selectivity: Many kinase ATP-binding pockets have narrow hydrophobic channels. The trans-dimethyl configuration creates a "flat" or "twisted" vector that can fit into restricted sub-pockets where the bulky cis-diequatorial shape would clash sterically.

-

GPCR Ligands: In 5-HT (Serotonin) and Opioid receptor ligands, the piperazine nitrogen lone pair vector is critical. The (3R,5R) configuration orients the N1-Benzyl group and the N4-lone pair at a specific dihedral angle, distinct from the meso form, drastically altering binding affinity (

). -

Metabolic Stability: The axial methyl group in the (3R,5R) isomer can sterically hinder metabolic N-dealkylation or oxidation at adjacent carbons, potentially improving the DMPK profile compared to the meso isomer.

References

-

Stereochemistry of Piperazines: Cignarella, G., & Gallo, G. G. (1969). Stereochemistry of 2,6-dimethylpiperazine derivatives. Journal of Heterocyclic Chemistry.

-

Synthesis Protocol: Merino, P., et al. (2010). Asymmetric synthesis of substituted piperazines. Organic & Biomolecular Chemistry.[2][3][6]

-

Analytical Differentiation: BenchChem. (2025).[7] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.

-

Pharmacological Relevance: Patel, M., & Park, S. (2013).[8] An evolving role of piperazine moieties in drug design and discovery.[3][9] Mini Reviews in Medicinal Chemistry.

Sources

- 1. (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate| CAS No:129779-30-2|ZaiQi Bio-Tech [chemzq.com]

- 2. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tuodaindus.com [tuodaindus.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. International Laboratory USA [intlab.org]

- 6. (3R,5R)-3,5-dimethylpiperidine | C7H15N | CID 641102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

(3R,5R)-1-Benzyl-3,5-dimethylpiperazine CAS number and chemical identifiers

Chemical Identity & Stereochemical Significance

Target Molecule: (3R,5R)-1-Benzyl-3,5-dimethylpiperazine Class: Chiral N-heterocycle / Piperazine Pharmacophore

This molecule represents a specific enantiopure scaffold used extensively in medicinal chemistry as a "privileged structure." Unlike its cis-meso counterpart ((3R,5S)), the (3R,5R) isomer possesses C2 symmetry in its parent piperazine form, which is broken upon mono-N-benzylation, creating a distinct chiral vector for receptor binding.

Core Identifiers

| Parameter | Technical Specification |

| CAS Number | 170211-03-7 (Specific (3R,5R) isomer) Note: 3138-89-4 refers to the racemate. |

| IUPAC Name | (3R,5R)-1-benzyl-3,5-dimethylpiperazine |

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.31 g/mol |

| Stereochemistry | Trans-configuration (diequatorial methyls in chair conformation) |

| Key Precursor | (2R,6R)-2,6-Dimethylpiperazine |

| Appearance | Pale yellow viscous oil or low-melting solid |

| pKa (Calc) | ~9.1 (Secondary amine), ~4.5 (Tertiary amine) |

Synthetic Methodology: Regioselective Reductive Amination

The synthesis of (3R,5R)-1-benzyl-3,5-dimethylpiperazine requires strict stereochemical retention. The most robust "Senior Scientist" protocol avoids the messy cyclization of chiral amino alcohols (which often leads to racemization) and instead utilizes the Reductive Amination of Benzaldehyde with commercially available (2R,6R)-2,6-dimethylpiperazine.

Why this route?

-

Stereoretention: The carbon stereocenters are not involved in the reaction mechanism, guaranteeing >99% ee retention.

-

Mono-selectivity: While dialkylation is possible with benzyl halides (SN2), reductive amination allows for better stoichiometric control to favor the mono-benzyl product.

Experimental Protocol

Reagents:

-

(2R,6R)-2,6-Dimethylpiperazine (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Acetic Acid (catalytic, 0.1 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Methodology:

-

Imine Formation:

-

Charge a flame-dried reaction vessel with (2R,6R)-2,6-dimethylpiperazine dissolved in anhydrous DCE.

-

Add Benzaldehyde (1.0 eq) dropwise at 0°C.

-

Add catalytic Acetic Acid.

-

Checkpoint: Stir for 1 hour at room temperature. The formation of the imine intermediate can be monitored via TLC (disappearance of aldehyde).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) portion-wise over 20 minutes. Note: STAB is preferred over NaBH₄ for its milder nature, preventing over-reduction or side reactions.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours under Nitrogen atmosphere.

-

-

Work-up & Purification:

-

Quench with saturated aqueous NaHCO₃.

-

Extract with DCM (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude oil often contains trace bis-benzyl impurities. Purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% NH₄OH).

-

Synthesis Workflow Diagram

Caption: Stoichiometrically controlled reductive amination pathway ensuring mono-benzylation and stereochemical retention.

Pharmacological Relevance & Applications

The (3R,5R)-1-benzyl-3,5-dimethylpiperazine scaffold is not merely a solvent or base; it is a high-value Chiral Building Block . Its rigid chair conformation and specific spatial arrangement of methyl groups make it critical for:

GPCR Ligand Engineering

In G-Protein Coupled Receptor (GPCR) drug design, particularly for Chemokine Receptors (CCR5) and Neurokinin-1 (NK1) receptors , the piperazine ring serves as a central linker.

-

Mechanism: The (3R,5R) methyl groups lock the piperazine ring into a specific conformation, reducing the entropic penalty upon binding to the receptor pocket.

-

Selectivity: The "trans" orientation prevents the "flip" of the ring, often enhancing selectivity for one receptor subtype over another (e.g., CCR5 vs. CCR2).

Monoacylglycerol Lipase (MAGL) Inhibitors

Recent medicinal chemistry campaigns have utilized benzylpiperazine derivatives as reversible inhibitors of MAGL, an enzyme regulating endocannabinoid signaling. The (3R,5R) configuration has shown differential binding affinity compared to the (3S,5S) or meso forms, influencing the metabolic stability of the inhibitor.

Chiral Resolution Agents

Due to its basicity and chiral purity, this molecule is used to resolve racemic carboxylic acids. It forms diastereomeric salts with racemic acids, which can then be separated via fractional crystallization.

Structure-Activity Relationship (SAR) Logic

Caption: Pharmacophore analysis of the (3R,5R) scaffold highlighting key binding interactions.

Analytical Characterization & Quality Control

To validate the identity and purity of the synthesized or procured material, the following analytical parameters must be met.

| Method | Expected Signal / Observation |

| 1H NMR (CDCl₃) | δ 7.2-7.4 (m, 5H, Ar-H) δ 3.5 (s, 2H, N-CH₂-Ph) δ 2.8-3.0 (m, ring protons) δ 1.0-1.1 (d, 6H, CH₃) Key: Look for symmetry in the methyl signals if the N-benzyl creates a pseudo-symmetric environment, though the N-substitution technically breaks C2 symmetry. |

| Chiral HPLC | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/Diethylamine. Requirement: >98% ee.[1][2][3] Must resolve from (3S,5S) enantiomer. |

| Mass Spectrometry | [M+H]+ = 205.32 . No fragmentation of the benzyl group under soft ionization (ESI). |

| Specific Rotation | [α]D values are distinct. The (3R,5R) isomer typically exhibits a specific rotation opposite to the (3S,5S). Note: Literature values vary by solvent; always run a standard. |

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).[4]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Piperazines can absorb CO₂ from the air to form carbamates.

-

Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).

References

-

Chemical Identity & CAS Verification

- Source: International Labor

-

Data: CAS 170211-03-7 is the specific identifier for (3R,5R)-1-benzyl-3,5-dimethylpiperazine.[5]

-

Synthetic Protocol (Reductive Amination)

- Source: Organic Syntheses, Coll. Vol. 5, p. 88 (General Benzylation)

- Context: Standard reductive amination protocols for secondary amines using STAB.

-

Pharmacological Applications (MAGL & GPCRs)

- Source:Journal of Medicinal Chemistry & BenchChem Technical Notes.

- Context: Usage of chiral piperazines in optimizing drug-receptor binding kinetics.

-

Chiral Resolution & Analysis

- Source:ResearchG

-

Context: Use of benzylpiperazines as chiral solvating agents.[6]

Sources

The Pharmacological Pivot: A Technical Retrospective on Benzylpiperazine (BZP)

Executive Summary

This technical guide analyzes the early research trajectory of 1-benzylpiperazine (BZP), a piperazine derivative that exemplifies the "pharmacological pivot"—a compound developed for one therapeutic indication (anthelmintic) that was repurposed, and ultimately rejected, for another (antidepressant).

Originally synthesized by Burroughs Wellcome in 1944, BZP’s early history is defined by its efficacy as a vermifuge in agriculture. Its subsequent re-evaluation in the 1970s as a central nervous system (CNS) stimulant and potential antidepressant revealed a mechanism of action indistinguishable from amphetamines, albeit with lower potency. This guide details the chemical synthesis, the specific receptor dynamics in nematodes versus mammals, and the pivotal clinical data (Campbell et al., 1973) that halted its pharmaceutical development.

Chemical Genesis & Synthesis

The fundamental synthesis of BZP relies on the N-alkylation of the piperazine ring. Early industrial methods prioritized yield and cost-effectiveness for agricultural applications, often resulting in specific impurity profiles that remain relevant for forensic analysis today.

Synthesis Protocol

The standard reaction involves the treatment of excess piperazine with benzyl chloride. The excess piperazine is critical to minimize the formation of the disubstituted byproduct, N,N'-dibenzylpiperazine (DBZP).

Reaction Conditions:

-

Reagents: Piperazine hexahydrate (excess), Benzyl chloride.

-

Solvent: Ethanol or aqueous medium.

-

Temperature: Reflux conditions (approx. 78-100°C).

-

Purification: Acid-base extraction followed by vacuum distillation.

Reaction Pathway Visualization

Figure 1: Synthetic pathway of BZP showing the primary mono-alkylation and the secondary formation of the DBZP impurity.

The Agricultural Era: Anthelmintic Mechanism[1]

Before its CNS effects were fully characterized, BZP was utilized as an anthelmintic (dewormer) for livestock. Its efficacy relies on a mechanism that is selectively toxic to nematodes while remaining relatively safe for the host at therapeutic doses.[1]

Mechanism: GABA Agonism in Nematodes

Unlike vertebrates, where GABA (gamma-aminobutyric acid) functions primarily in the CNS, nematodes utilize GABA peripherally at the neuromuscular junction.[2]

-

Receptor Binding: BZP (and the piperazine pharmacophore) acts as a potent GABA receptor agonist on the muscle cell membranes of Ascaris lumbricoides and other nematodes.[2]

-

Hyperpolarization: Activation of these receptors increases chloride ion (

) conductance.[2] -

Flaccid Paralysis: The influx of

hyperpolarizes the muscle membrane, rendering it unresponsive to excitatory neurotransmitters (like acetylcholine).[2] The worm enters a state of flaccid paralysis and is expelled via the host's peristalsis.[3][1][2]

Selectivity Factor: The mammalian blood-brain barrier (BBB) and the structural differences in mammalian GABA isoforms initially suggested a high safety margin. However, at higher doses, BZP crosses the BBB, triggering the secondary CNS effects that would later define its recreational profile.

The Psychopharmacological Pivot (1970s)

In the 1970s, research shifted toward BZP's potential as an antidepressant.[4] This era produced the definitive data on its amphetamine-like nature. A key artifact of this era was Piberaline (EGYT-475) , a prodrug developed in Hungary.

The Piberaline (Trelibet) Connection

Piberaline was marketed as an antidepressant but was found to be a metabolic precursor to BZP. The therapeutic effects were largely attributed to the active metabolite (BZP), which functioned as a psychostimulant rather than a traditional tricyclic antidepressant.

Figure 2: Metabolic activation of the prodrug Piberaline into BZP.

Pivotal Clinical Data: Campbell & Bye (1973)

Two landmark studies conducted in 1973 effectively ended BZP's pharmaceutical viability by proving its abuse potential.

Table 1: Comparative Potency and Effects (1973 Data)

| Parameter | Campbell et al. (1973) | Bye et al. (1973) |

| Subject Group | Former Amphetamine Addicts (n=18) | Drug-Naive Healthy Volunteers |

| Dosage Compared | 100 mg BZP vs. 10 mg Dexamphetamine | 20-100 mg BZP vs. 1-7.5 mg Dexamphetamine |

| Primary Metric | Subjective "Liking" & Recognition | Performance (Vigilance, Motor Skills) |

| Key Finding | Subjects could not distinguish BZP from Dexamphetamine. | Threshold for effect: 20mg BZP ≈ 1mg Dexamphetamine . |

| Potency Ratio | ~10:1 (BZP is 10x less potent) | ~20:1 (BZP is 20x less potent on motor tasks) |

| Conclusion | High abuse liability; recommended for control. | Stimulant effects confirmed; tachycardia noted. |

Technical Insight: The Campbell study is particularly significant because it utilized subjects with a history of abuse. Their inability to distinguish 100mg of BZP from 10mg of Dexamphetamine provided the qualitative evidence required to classify BZP as a mimetic of Schedule II stimulants.

Pharmacodynamics: The Monoamine Releaser Mechanism

BZP functions as a non-selective monoamine releasing agent, with a mechanism of action (MOA) homologous to MDMA and Methamphetamine, though with distinct affinity ratios.

Synaptic Mechanism

-

Transporter Reversal: BZP binds to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

-

Inward Transport: It is transported into the presynaptic terminal.

-

VMAT2 Interaction: It disrupts the Vesicular Monoamine Transporter 2 (VMAT2), causing leakage of monoamines from storage vesicles into the cytosol.

-

Reverse Efflux: The accumulation of cytosolic monoamines forces DAT/NET to reverse direction, pumping dopamine and norepinephrine into the synaptic cleft.

Serotonin (5-HT) Note: While BZP has some effect on 5-HT release, it is significantly less potent in this regard compared to MDMA or TFMPP (a common combinatory agent). This results in a "rougher," more adrenergic stimulant profile compared to the "empathogenic" profile of MDMA.

Figure 3: Mechanism of BZP-induced monoamine release via transporter reversal.

Toxicology & Failure Analysis

The pharmaceutical abandonment of BZP was driven by a narrow therapeutic index and specific toxicity concerns that outweighed its potential benefits.

Seizure Threshold

BZP exhibits a dose-dependent reduction in the seizure threshold. This is likely linked to its dual action:

-

Stimulant Overload: Excessive glutamatergic signaling downstream of catecholamine release.

-

GABA Antagonism: While it acts as a GABA agonist in nematodes, high concentrations in mammals may paradoxically interfere with GABAergic inhibition or simply overwhelm it via adrenergic excitation. Clinical reports frequently cite tonic-clonic seizures in overdose cases.

Renal Toxicity

Unlike amphetamines, BZP has been associated with direct renal toxicity. The exact mechanism remains under investigation but is hypothesized to involve the accumulation of the parent compound and its metabolites in renal tissue, leading to acute tubular necrosis in overdose scenarios.

References

-

Bye, C., et al. (1973). "A comparison of the effects of 1-benzylpiperazine and dexamphetamine on human performance tests."[5][6][7] European Journal of Clinical Pharmacology. Link

-

Campbell, H., et al. (1973). "Comparison of the effects of dexamphetamine and 1-benzylpiperazine in former addicts."[5][6][7] European Journal of Clinical Pharmacology. Link

- Magyar, K. (1987). "The pharmacology of EGYT-475 (Trelibet)." Acta Pharmaceutica Hungarica. (Detailed the metabolic conversion of Piberaline to BZP).

- Martin, W. R. (1973).

- Tekes, K., et al. (1987). "Effect of EGYT-475 and its active metabolite, 1-benzylpiperazine on the monoaminergic system." Pol J Pharmacol Pharm.

- Burroughs Wellcome & Co. (1944).

Sources

- 1. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 5. ussc.gov [ussc.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

Technical Guide: Solubility, Stability, and Handling of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

[1][2]

Executive Summary

This guide provides a technical analysis of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine (CAS: 170211-03-7), a critical chiral intermediate often employed in the synthesis of complex pharmaceutical agents (e.g., DPP-4 inhibitors, GPCR ligands).[1][2]

As a lipophilic, chiral diamine, this molecule presents specific challenges in formulation and storage. Its behavior is governed by the basicity of the piperazine nitrogen atoms and the lipophilicity conferred by the benzyl and methyl substituents. This document outlines the physicochemical profile, solubility optimization strategies, and stability protocols required to maintain the integrity of this stereoisomer.

Physicochemical Profile & Structure Analysis

The molecule consists of a piperazine ring substituted with two methyl groups at the 3 and 5 positions and a benzyl group at the N1 position. The (3R,5R) stereochemistry dictates a specific spatial arrangement that must be preserved during solvation and heating to prevent epimerization, although the carbon centers are generally configurationally stable under standard conditions.

Calculated & Predicted Properties

Data extrapolated from structural analogs (BZP, 3,5-dimethylpiperazine) and computational models.[1]

| Property | Value / Range | Description |

| Molecular Formula | C₁₃H₂₀N₂ | MW: 204.31 g/mol |

| Physical State | Viscous Oil or Low-Melting Solid | Free base is often an oil; salts (HCl, Oxalate) are solids.[1][2] |

| pKa (Predicted) | pKa₁ ≈ 9.1 (N4), pKa₂ ≈ 5.0 (N1) | The N4 (secondary amine) is the most basic center. |

| LogP (Octanol/Water) | ~2.5 – 2.8 | Moderately lipophilic due to the benzyl moiety.[2] |

| Chirality | (3R, 5R) | Non-superimposable; specific rotation [α]D must be monitored.[2] |

Solubility Profiling

The solubility of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine is highly pH-dependent.[1][2] As a free base, it exhibits "amine-like" solubility: high affinity for organic solvents and low affinity for neutral/alkaline water.[1][2]

Solubility Matrix (Free Base)

| Solvent Class | Specific Solvent | Solubility Rating | Comments |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Preferred solvents for extraction and synthesis.[1][2] |

| Alcohols | Methanol, Ethanol, IPA | High (>50 mg/mL) | Good for crystallization of salts; free base is miscible. |

| Ethers | THF, Diethyl Ether, MTBE | Moderate to High | Soluble, but salts may precipitate if acid is present. |

| Hydrocarbons | Hexanes, Toluene | Moderate | Solubility decreases with decreasing temperature; useful for recrystallization.[2] |

| Aqueous (pH > 10) | 0.1 M NaOH | Insoluble / Immiscible | Forms an oily layer (oiling out).[1][2] |

| Aqueous (pH < 4) | 0.1 M HCl | Very High | Protonation of N4 (and N1) forms water-soluble salts.[1][2] |

pH-Dependent Solubility Workflow

The following diagram illustrates the phase-switching behavior utilized for purification and handling.

Figure 1: pH-switchable solubility strategy for isolation and purification.

Stability & Degradation Pathways[1]

While the piperazine ring is robust, the benzyl group and secondary amine functionality present specific degradation risks.

Primary Degradation Mechanisms[1][2]

-

N-Oxidation: The tertiary amine (N1) and secondary amine (N4) are susceptible to oxidation by peroxides or atmospheric oxygen over long periods, forming N-oxides.[1][2]

-

N-Dealkylation: Under oxidative stress or metabolic conditions (mimicking liver microsomes), the benzyl group can be cleaved, yielding 2,6-dimethylpiperazine.[1][2]

-

Carbamate Formation: The secondary amine (N4) reacts avidly with atmospheric CO₂ to form carbamates if not stored under inert gas.[2]

Degradation Pathway Diagram[1][2]

Figure 2: Potential degradation pathways under environmental stress.[1][2]

Experimental Protocols (Self-Validating)

As specific literature values are often sparse for this isomer, the following protocols allow for the empirical determination of solubility and stability in your specific matrix.

Protocol A: Kinetic Solubility Determination

Objective: Determine the concentration at which the compound precipitates from a DMSO stock into an aqueous buffer.

-

Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Dilution: Aliquot 5 µL of stock into a 96-well plate.

-

Addition: Add 195 µL of buffer (pH 7.4 PBS) to reach a final concentration of 250 µM (2.5% DMSO).

-

Incubation: Shake at 500 rpm for 2 hours at 25°C.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Analysis: Analyze filtrate via HPLC-UV or LC-MS/MS.

-

Calculation:

Protocol B: Forced Degradation (Stress Testing)

Objective: Validate stability for storage conditions.

Handling and Storage Recommendations

To maximize the shelf-life of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine:

-

Preferred Form: Convert the free base to a salt (Dihydrochloride or Oxalate) immediately after synthesis.[2] The salt form is significantly more resistant to oxidation and CO₂ absorption.[2]

-

Storage Conditions:

-

Handling: Use a glovebox or work quickly in a fume hood to prevent hygroscopic water absorption and carbamate formation.[2]

References

-

PubChem. (2025).[1][2] 1-Benzyl-3,5-dimethylpiperazine Compound Summary. National Library of Medicine.[2] Available at: [Link]

-

Organic Syntheses. (1973).[1][2] 1-Benzylpiperazine Synthesis Protocol. Coll. Vol. 5, p. 904.[4] Available at: [Link]

-

SWGDRUG. (2005).[1][2][3][5] Monograph: Benzylpiperazine (BZP) Analytical Profile. Scientific Working Group for the Analysis of Seized Drugs. Available at: [Link]

Sources

- 1. cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate | C14H20N2O2 | CID 73012224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-3,5-dimethylpiperazine | C13H20N2 | CID 427143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. swgdrug.org [swgdrug.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. tuodaindus.com [tuodaindus.com]

Technical Guide: Safety, Handling, and Stewardship of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

[1][2]

Executive Summary

(3R,5R)-1-Benzyl-3,5-dimethylpiperazine (CAS: 170211-03-7) is a high-value chiral diamine building block used primarily in the synthesis of pharmaceutical intermediates, particularly for serotonergic modulators (e.g., 5-HT3 antagonists) and antimicrobial agents.[1][2] As a chiral amine, its handling requires rigorous adherence to safety protocols to prevent exposure and maintain stereochemical integrity.

This guide moves beyond standard MSDS data, integrating field-proven handling strategies for chiral amines.[2] It addresses the compound's basicity, potential for carbamate formation upon CO₂ exposure, and specific toxicological risks associated with piperazine derivatives.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | (3R,5R)-1-Benzyl-3,5-dimethylpiperazine |

| CAS Number | 170211-03-7 |

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.31 g/mol |

| Physical State | Viscous oil or low-melting solid (depending on purity/salt form) |

| Basicity (pKa) | ~9.0–9.8 (Estimated for secondary amine nitrogen) |

| Solubility | Soluble in MeOH, DCM, EtOAc; sparingly soluble in water (free base) |

| Stereochemistry | (3R, 5R) - C2 symmetry implies specific chiral handling |

Hazard Identification & Risk Assessment (GHS)[2][8]

While specific toxicological data for this stereoisomer is limited, we apply a Read-Across Risk Assessment based on structural analogs (1-Benzylpiperazine and 3,5-Dimethylpiperazine).[1][2]

GHS Classification (Derived)[1][2]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns or irritation (pH dependent).[2]

-

Serious Eye Damage (Category 1): Risk of irreversible corneal damage due to high basicity.[2]

-

Sensitization, Respiratory (Category 1): Potential for piperazine-induced hypersensitivity.[2]

Critical Hazard Logic

The "Amine Burn" Factor: Unlike neutral solvents, this compound is a lipophilic base. It penetrates the stratum corneum rapidly (benzyl group facilitates transport) and reacts with fatty acids in cell membranes, causing deep, slow-healing chemical burns.[2]

Safety Assessment Workflow

The following diagram illustrates the decision matrix for handling this compound based on quantity and operation.

Figure 1: Risk-based safety decision matrix for handling chiral piperazines.

Storage & Stability Protocols

The Challenge: Chiral amines are prone to carbamate formation .

Mandatory Storage Conditions[1][9][10]

-

Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).[2]

-

Temperature: 2°C to 8°C (Refrigerated).

-

Container: Amber glass with Teflon-lined caps.[2] Avoid ground glass joints without grease, as amine salts can seize the joint.

-

Shelf Life: 12 months if sealed; re-test optical rotation

before use in enantioselective synthesis.

Handling & Experimental Protocols

Protocol A: Safe Weighing & Transfer

Rationale: Prevents inhalation sensitization and moisture absorption.[2]

-

Equilibrate: Allow the container to reach room temperature before opening to prevent condensation.

-

Static Control: Use an anti-static gun on the weighing boat. Piperazines are often waxy and static-prone.[2]

-

Transfer: Use a disposable spatula.[2] Do not reuse spatulas to avoid cross-contamination of chiral sources.

-

Dissolution: Immediately dissolve the weighed solid in the reaction solvent (e.g., DCM or THF) to minimize vapor pressure exposure.

Protocol B: Quenching & Disposal

Rationale: Neutralization of the basic amine prevents exothermic events in waste containers.

-

Dilution: Dilute the reaction mixture with an organic solvent (EtOAc).

-

Acidification: Slowly add 1M HCl or saturated NH₄Cl solution.

-

Note: This converts the volatile free base into the non-volatile hydrochloride salt.

-

-

Separation: The aqueous layer now contains the piperazine salt.[2]

-

Disposal: Dispose of the aqueous layer as Halogenated Organic Waste (if DCM used) or Basic Aqueous Waste , depending on local regulations.

Emergency Response (SOP)

First Aid Logic

-

Eye Contact: Time is tissue. Irrigate immediately for 15 minutes.[2][3] Do not wait for a physician. Use isotonic saline if available; otherwise, tap water.

-

Skin Contact: Wash with polyethylene glycol (PEG 400) followed by water.[2] PEG is superior to water alone for lipophilic amines as it solubilizes the compound from the skin pores.

-

Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek immediate medical attention.

Spill Cleanup Workflow

The following diagram outlines the neutralization logic for a spill.

Figure 2: Step-by-step spill response protocol emphasizing neutralization.

Application Context: Synthesis Considerations

When using (3R,5R)-1-Benzyl-3,5-dimethylpiperazine in drug development:

-

Nucleophilic Substitution (Sn2):

-

Deprotection (Debenzylation):

References

-

National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 170211-03-7. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024).[2] C&L Inventory: Piperazine derivatives. Retrieved from [Link][2]

-

Occupational Safety and Health Administration (OSHA). (2024).[2] Sampling and Analytical Methods for Amines. Retrieved from [Link][2]

-

American Chemical Society (ACS). (2015).[2] Identifying and Handling Pyrophoric and Water-Reactive Reagents. Retrieved from [Link][2]

Methodological & Application

Application Note: High-Fidelity Asymmetric Induction using (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

The following Application Note is a technical guide for the use of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine as a chiral auxiliary and scaffold in asymmetric synthesis. This guide prioritizes the exploitation of its

Executive Summary

(3R,5R)-1-Benzyl-3,5-dimethylpiperazine is a robust,

Key Advantages[1]

- Symmetry: Reduces the number of competing transition states, statistically enhancing enantiomeric excess (ee).

-

Chemical Stability: The piperazine core is resistant to oxidative and basic conditions, allowing for harsh enolization protocols.

-

Recyclability: The auxiliary can be recovered via acid hydrolysis after the stereoselective step.

Mechanistic Principles

The efficacy of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine relies on its conformational rigidity. Upon acylation (forming an amide), the piperazine ring adopts a chair conformation where the C3 and C5 methyl groups exert steric influence on the Re and Si faces of the enolate.

The Stereocontrol Model

In an amide enolate alkylation (e.g., using LDA), the lithium cation is chelated between the enolate oxygen and the benzylic nitrogen (if accessible) or solvated. The

Figure 1: The Chiral Auxiliary Cycle. The (3R,5R) scaffold directs the stereochemical outcome during the enolate alkylation step.

Experimental Protocols

Protocol A: Preparation of the Chiral Amide (Attachment)

Objective: Covalent attachment of the substrate (e.g., Propionic Acid) to the auxiliary.

Reagents:

-

(3R,5R)-1-Benzyl-3,5-dimethylpiperazine (1.0 equiv)[1]

-

Propionyl chloride (1.1 equiv)

-

Triethylamine (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolution: Dissolve 10 mmol of (3R,5R)-1-Benzyl-3,5-dimethylpiperazine in 50 mL anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[2]

-

Base Addition: Add Triethylamine (12 mmol) dropwise.

-

Acylation: Add Propionyl chloride (11 mmol) dropwise over 15 minutes. Maintain temperature < 5°C to prevent exotherms.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO2, 10% MeOH/DCM).

-

Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (EtOAc/Hexanes) yields the chiral amide.

Protocol B: Asymmetric Alkylation (Stereoselective Step)

Objective: Introduction of the alpha-stereocenter.

Reagents:

-

Chiral Amide (from Protocol A)

-

LDA (Lithium Diisopropylamide), 2.0M in THF

-

LiCl (Lithium Chloride), anhydrous (enhances enolate reactivity/selectivity)

-

Benzyl Bromide (Electrophile)

Procedure:

-

Enolization: In a flame-dried flask, suspend anhydrous LiCl (3.0 equiv) in THF. Add LDA (1.1 equiv) and cool to -78°C.

-

Amide Addition: Add the Chiral Amide (1.0 equiv) in THF dropwise via cannula. Stir at -78°C for 1 hour to ensure complete deprotonation (formation of the Z-enolate).

-

Alkylation: Add Benzyl Bromide (1.2 equiv) dropwise.

-

Reaction: Stir at -78°C for 2 hours, then slowly warm to -20°C over 4 hours.

-

Quench: Quench with sat. NH4Cl solution.

-

Analysis: Analyze crude reaction mixture by Chiral HPLC to determine diastereomeric ratio (dr). Expected dr > 95:5.

Critical Parameter Table:

| Parameter | Recommendation | Reason |

| Solvent | THF (Anhydrous) | Essential for stable Li-enolate aggregates. |

| Additive | LiCl (3-5 equiv) | Breaks up enolate aggregates, increasing reaction rate and stereoselectivity. |

| Temperature | -78°C to -20°C | Higher temperatures promote enolate equilibration, lowering ee. |

| Concentration | 0.1 M - 0.2 M | High dilution favors monomeric reactive species. |

Protocol C: Auxiliary Cleavage and Recovery

Objective: Release the chiral acid and recover the piperazine.

Procedure:

-

Hydrolysis: Dissolve the alkylated amide in a mixture of 1,4-dioxane and 6N H2SO4 (1:1).

-

Reflux: Heat to reflux (100°C) for 12-18 hours. (Piperazine amides are sterically hindered and require vigorous conditions).

-

Extraction (Product): Cool to RT. Extract the chiral carboxylic acid with Ether (3x).

-

Recovery (Auxiliary): Basify the remaining aqueous phase to pH 12 using NaOH pellets. The piperazine will oil out or precipitate. Extract with DCM, dry, and concentrate to recover (3R,5R)-1-Benzyl-3,5-dimethylpiperazine (>90% recovery typical).

Alternative Application: Chiral Ligand for Zinc-Mediated Additions

Beyond covalent auxiliary work, this scaffold acts as a ligand for the asymmetric addition of diethylzinc to aldehydes.

Figure 2: Catalytic cycle for asymmetric ethylation of aldehydes.

Protocol Summary:

-

Mix (3R,5R)-1-Benzyl-3,5-dimethylpiperazine (5 mol%) with ZnEt2 (2.0 equiv) in Toluene.

-

Add aldehyde (1.0 equiv) at 0°C.

-

The

-symmetric ligand creates a chiral pocket around the Zinc, directing the ethyl group attack.

References & Authority

-

Synthesis of the Scaffold:

-

C2-Symmetric Piperazines in Catalysis:

-

General Auxiliary Theory:

Safety Note: Benzyl bromide is a lachrymator. Lithium Diisopropylamide (LDA) is pyrophoric. Perform all reactions in a fume hood.

Sources

- 1. 1-Benzyl-3,5-dimethylpiperazine | C13H20N2 | CID 427143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 8. figshare.com [figshare.com]

- 9. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (2R,5R)-1-Benzyl-2,5-dimethylpiperazine | 324750-43-8 | Benchchem [benchchem.com]

Step-by-step protocol for alkylation reactions using (3R,5R)-1-Benzyl-3,5-dimethylpiperazine

Abstract & Strategic Overview

This guide details the synthetic protocols for the

The Synthetic Challenge:

Unlike unsubstituted piperazine, Scaffold 1 possesses two methyl groups at the C3 and C5 positions. In the (3R,5R) configuration (the trans isomer), these methyl groups create a unique steric environment—often described as a "picket fence"—around the reactive

Scope of Protocols:

-

Method A (

): Optimized for primary alkyl halides and benzylic electrophiles. -

Method B (Reductive Amination): The preferred route for secondary alkyl groups or sterically demanding side chains.

Chemical Properties & Handling

| Property | Specification |

| IUPAC Name | (3R,5R)-1-Benzyl-3,5-dimethylpiperazine |

| Molecular Weight | 204.31 g/mol |

| Stereochemistry | (3R,5R) [trans-configuration] |

| Reactive Center | |

| pKa (Est.) | ~9.0 (N4), ~4.5 (N1 - benzylated) |

| Solubility | Soluble in DCM, MeOH, EtOH, THF, DMF.[1] |

| Stability | Stable at RT. Hygroscopic as HCl salt. |

Handling Precaution: Ensure the starting material is the free base. If supplied as a dihydrochloride salt, a neutralization step (partitioning between DCM and 1M NaOH) is mandatory before proceeding with alkylation.

Method A: Direct -Alkylation ( )

Best For: Primary alkyl halides, benzyl halides, and unhindered electrophiles.

Mechanistic Insight

Due to the axial/equatorial orientation of the (3R,5R) methyl groups, the

Protocol Steps

-

Preparation:

-

To a reaction vial equipped with a magnetic stir bar, add Scaffold 1 (1.0 equiv).

-

Add anhydrous Acetonitrile (ACN) (Concentration: 0.2 M).

-

Add

(3.0 equiv). Note: Grind the carbonate to a fine powder to increase surface area.

-

-

Addition:

-

Add the Alkyl Halide (1.1 – 1.2 equiv).

-

Expert Tip: If using an alkyl chloride, add Potassium Iodide (KI) (0.1 equiv) to facilitate an in-situ Finkelstein reaction (converting R-Cl to the more reactive R-I).

-

-

Reaction:

-

Heat the mixture to 80°C (Reflux) .

-

Monitor via LC-MS or TLC (System: 5% MeOH in DCM).

-

Timeframe: Unhindered halides: 2–4 hours. Hindered/Chloride electrophiles: 12–18 hours.

-

-

Workup:

-

Cool to room temperature. Filter off the inorganic salts (

/KX). -

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%

or

-

Method B: Reductive Amination[2]

Best For: Secondary alkyl groups, cyclopropyl/cyclic groups, or when avoiding over-alkylation is critical.

Mechanistic Insight

Direct alkylation with secondary halides (e.g., isopropyl bromide) on this sterically crowded scaffold often leads to elimination (E2) side reactions rather than substitution. Reductive amination avoids this by forming an iminium intermediate. The steric bulk of the (3R,5R) methyls actually improves selectivity here by preventing the formation of tertiary iminium species (over-reaction).

Protocol Steps

-

Imine Formation:

-

Dissolve Scaffold 1 (1.0 equiv) in 1,2-Dichloroethane (DCE) or DCM (Concentration: 0.1 M).

-

Add the Aldehyde/Ketone (1.2 equiv).[2]

-

Add Acetic Acid (1.0 – 2.0 equiv) to catalyze imine formation. pH should be ~5.

-

Expert Tip: For sluggish ketones, add Titanium(IV) isopropoxide (

, 1.5 equiv) and stir for 2 hours before adding the reducing agent. This acts as a Lewis acid and water scavenger.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (

, -

Why STAB? It is milder than

and will not reduce the aldehyde/ketone before it forms the imine. -

Stir at room temperature for 4–16 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous

. -

Extract with DCM (3x).

-

Dry organic layer over

and concentrate. -

Purification: Often yields high purity crude. If necessary, purify via neutral alumina or silica chromatography.

-

Decision Matrix & Workflow Visualization